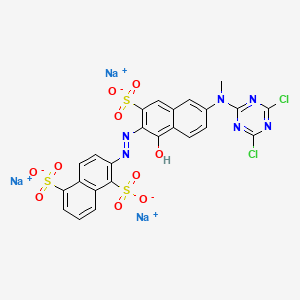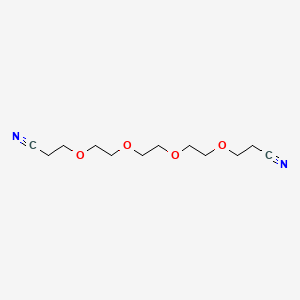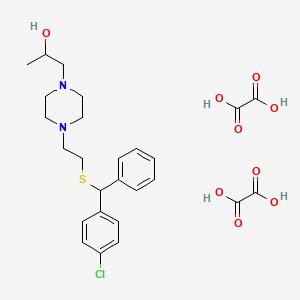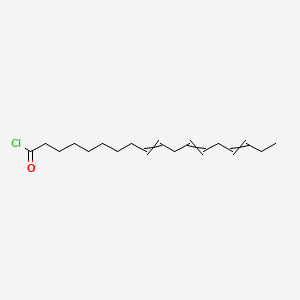
3,5-Dibromo-2-ethoxybenzaldehyde
Vue d'ensemble
Description
3,5-Dibromo-2-ethoxybenzaldehyde is a chemical compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The InChI code for 3,5-Dibromo-2-ethoxybenzaldehyde is 1S/C9H8Br2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3,5-Dibromo-2-ethoxybenzaldehyde has a molecular weight of 307.97 . The specific physical and chemical properties of this compound are not detailed in the search results.Applications De Recherche Scientifique
Application 1: Suzuki Cross Coupling Reaction
- Summary of the Application : This compound is used in the synthesis of various new derivatives via a palladium-catalyzed Suzuki cross-coupling reaction . This method involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids under controlled and optimal reaction conditions .
- Methods of Application : The Suzuki cross-coupling reaction is performed under controlled and optimal conditions. The different substituents (CH3, OCH3, Cl, F etc.) present on arylboronic acids are found to have significant electronic effects on the overall properties of the new products .
- Results or Outcomes : The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities, and almost all products showed potentially good properties . The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited the highest values for haemolytic and biofilm inhibition activities among all newly synthesized derivatives .
Application 2: Inhibition of Photosynthetic Electron Transport
- Summary of the Application : 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, which are related compounds to 3,5-Dibromo-2-ethoxybenzaldehyde, have been found to inhibit photosynthetic electron transport .
- Methods of Application : The inhibitory efficiency of these compounds on photosynthetic electron transport depends on the compound lipophilicity as well as on the electronic properties of the R substituent in the N-phenyl moiety .
- Results or Outcomes : The study did not provide specific quantitative data or statistical analyses .
Application 3: Sonogashira Cross-Coupling Reaction
- Summary of the Application : This compound is used in the chemoselective synthesis of alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine . This method involves the reaction of 3,5-dibromo-2,6-dichloropyridine with alkynes under controlled and optimal reaction conditions .
- Methods of Application : The Sonogashira cross-coupling reaction is performed under controlled and optimal conditions. The different substituents present on alkynes are found to have significant electronic effects on the overall properties of the new products .
- Results or Outcomes : The optimized conditions give access to a variety of mono-, di-, tri- and tetraalkynylated pyridines in good yields . Interestingly, the employment of 3,5-dibromo-2,6-dichloropyridine as a starting material led to the opposite regioisomers of dialkynylated pyridines as compared to the application of 2,3,5,6-tetrachloropyridine .
Propriétés
IUPAC Name |
3,5-dibromo-2-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBMBLXXEWUFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303206 | |
| Record name | 3,5-dibromo-2-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-ethoxybenzaldehyde | |
CAS RN |
61657-67-8 | |
| Record name | 61657-67-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-dibromo-2-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















